4-Hydroxy-3-nitrobenzonitrile CAS number and properties
4-Hydroxy-3-nitrobenzonitrile CAS number and properties
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Properties, Synthesis, and Applications
Introduction
4-Hydroxy-3-nitrobenzonitrile, also known by its synonyms 4-Cyano-2-nitrophenol or 2-Nitro-4-cyanophenol, is a significant organic compound widely utilized as a versatile intermediate in various fields of chemical synthesis.[1][2] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a nitrile functional group on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable building block.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-hydroxy-3-nitrobenzonitrile, covering its chemical and physical properties, synthesis and purification protocols, analytical characterization, key applications, and safety considerations. The strategic placement of the electron-withdrawing nitro and cyano groups, along with the nucleophilic hydroxyl group, allows for a wide range of chemical transformations, positioning this compound as a critical precursor in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1][3]
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. 4-Hydroxy-3-nitrobenzonitrile is unambiguously identified by its CAS Registry Number.
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IUPAC Name : 4-hydroxy-3-nitrobenzonitrile[5]
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Synonyms : 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol, 3-nitro-4-hydroxybenzonitrile[2][5][7]
The arrangement of the functional groups on the aromatic ring is depicted below.
Caption: Chemical Structure of 4-Hydroxy-3-nitrobenzonitrile.
Physicochemical Properties Summary
A compilation of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [4][5] |
| Molecular Weight | 164.12 g/mol | [4] |
| Appearance | Yellow powder or crystalline solid | [1][8] |
| Melting Point | 146-148 °C (lit.) | [6][8] |
| Boiling Point | 291.56 °C (rough estimate) | [6] |
| Density | 1.5018 g/cm³ (rough estimate) | [6] |
| pKa | 4.66 ± 0.14 (Predicted) | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; moderately soluble in water. | [1] |
| InChI Key | INBLGVOPOSGVTA-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of 4-hydroxy-3-nitrobenzonitrile is achievable through several routes, with the choice of method often depending on the starting material availability and desired scale. A common laboratory-scale synthesis starts from 4-hydroxy-3-nitrobenzaldehyde.[8] This method leverages the conversion of an aldehyde functional group to a nitrile.
Synthetic Workflow: Aldehyde to Nitrile Conversion
The conversion from 4-hydroxy-3-nitrobenzaldehyde illustrates a direct and efficient method for introducing the nitrile group. The causality behind this experimental choice lies in the high reactivity of the aldehyde, which can be readily transformed under relatively mild conditions.
Caption: Generalized workflow for the synthesis of 4-hydroxy-3-nitrobenzonitrile.
Experimental Protocol: Synthesis from 4-Hydroxy-3-nitrobenzaldehyde
This protocol is based on a general procedure described for the conversion of aromatic aldehydes to nitriles.[8] The use of trimethylsilyl azide (TMSN₃) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) provides an effective pathway.
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Reaction Setup : In a nitrogen-purged vial, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in a 1:1 solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN).
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Reagent Addition : To the solution, add trimethylsilyl azide (TMSN₃, 2.0 eq.).
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Catalyst Introduction : Carefully add trifluoromethanesulfonic acid (TfOH, 0.40 eq.) to the reaction mixture. An exothermic reaction with gas evolution is typically observed.
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Reaction Progression : Cap the vial and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-75 minutes).
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Work-up : Upon completion, quench the reaction by carefully adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as 50% acetic acid, to yield the final product as a yellow solid.[9]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and assess the level of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For 4-hydroxy-3-nitrobenzonitrile, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct aromatic protons with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro and cyano groups, as well as the phenolic proton.[10]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 164.12 g/mol would be expected.[5]
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Chromatography : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product, typically aiming for >98% for research and development applications.
Applications in Research and Drug Development
The trifunctional nature of 4-hydroxy-3-nitrobenzonitrile makes it a highly valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3]
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material for more complex molecules with significant biological activity. Its functional groups serve as handles for further chemical modifications.[1]
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Synthesis of Nitroxynil : It is an essential intermediate in the commercial production of Nitroxynil, an anthelmintic drug used in veterinary medicine to treat fascioliasis (liver fluke infections).[2]
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Kinase Inhibitor Scaffolds : In oncology research, related compounds like 4-fluoro-3-nitrobenzonitrile are used to synthesize "privileged scaffolds" such as pyrazolo[3,4-b]pyridines.[11] These structures are adept at binding to the ATP-binding sites of protein kinases, which are often dysregulated in cancer. The synthetic logic can be extended to 4-hydroxy-3-nitrobenzonitrile, where the hydroxyl group can be converted into a leaving group to facilitate nucleophilic aromatic substitution, a key step in building these complex heterocyclic systems.[11]
Caption: Role as a building block in complex pharmaceutical synthesis.
Other Industrial Applications
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Dyes and Pigments : The chromophoric properties imparted by the nitro group and the conjugated system make it a useful intermediate in the synthesis of azo dyes and other colorants.[1]
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Agrochemicals : There is ongoing investigation into its potential use in the development of novel pesticides and herbicides.[1]
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Photodegradation Product : It is also of environmental interest as one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil.[8]
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-hydroxy-3-nitrobenzonitrile.
GHS Hazard Identification
The compound is classified with the following GHS hazard statements:
Recommended Handling and Storage
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable.[13][14]
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Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.
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Handling Practices : Avoid direct contact with skin and eyes. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[14][15]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]
Conclusion
4-Hydroxy-3-nitrobenzonitrile is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its significance is most pronounced in the pharmaceutical industry, where it serves as a critical precursor for synthesizing a range of biologically active molecules, from veterinary medicines to advanced kinase inhibitors for cancer therapy. Its utility also extends to the dye and agrochemical sectors. A comprehensive understanding of its synthesis, analytical profile, and stringent safety requirements is paramount for its effective and safe utilization in research and development.
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